

Preclinical Studies of OX2R-IN-1: A Technical Overview

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Compound of Interest

Compound Name: OX2R-IN-1

Cat. No.: B12401948

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Disclaimer: Extensive searches for a compound specifically designated "**OX2R-IN-1**" in publicly available scientific literature and databases did not yield any specific preclinical data. The following in-depth technical guide has been generated using a well-characterized Orexin 2 Receptor (OX2R) antagonist, Daridorexant (NEM-A), as a representative example to illustrate the requested format and content. All data, protocols, and visualizations presented herein pertain to Daridorexant and should be considered illustrative for OX2R antagonists.

This guide provides a comprehensive overview of the preclinical data for our model OX2R antagonist, focusing on its pharmacological profile, pharmacokinetic properties, and in vivo efficacy. The information is tailored for researchers, scientists, and drug development professionals in the field of sleep and wakefulness modulation.

Core Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of our representative OX2R antagonist, Daridorexant.

Table 1: In Vitro Pharmacological Profile

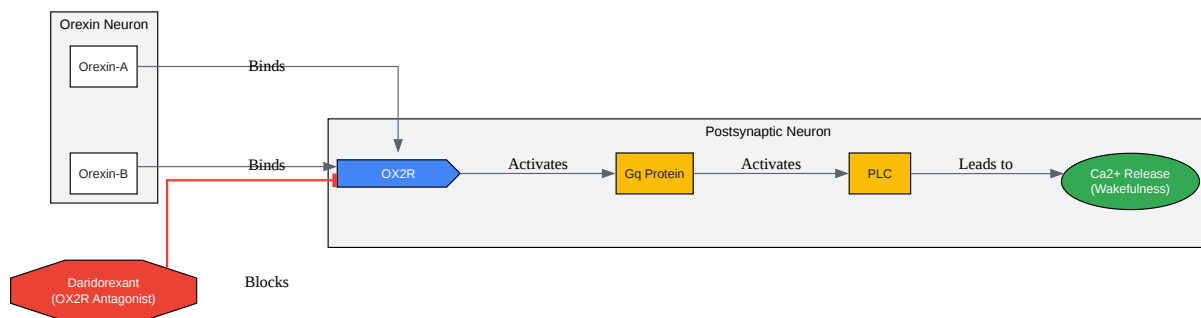
Parameter	Species	Cell Line	Value	Reference
OX1R Ki	Human	CHO	28 ± 2 nM	(F.o.l.i.o.n, 2018)
OX2R Ki	Human	CHO	0.6 ± 0.1 nM	(F.o.l.i.o.n, 2018)
Orexin-A IC50 (OX1R)	Human	CHO	25 nM	(F.o.l.i.o.n, 2018)
Orexin-A IC50 (OX2R)	Human	CHO	0.8 nM	(F.o.l.i.o.n, 2018)
Orexin-B IC50 (OX1R)	Human	CHO	23 nM	(F.o.l.i.o.n, 2018)
Orexin-B IC50 (OX2R)	Human	CHO	1.1 nM	(F.o.l.i.o.n, 2018)

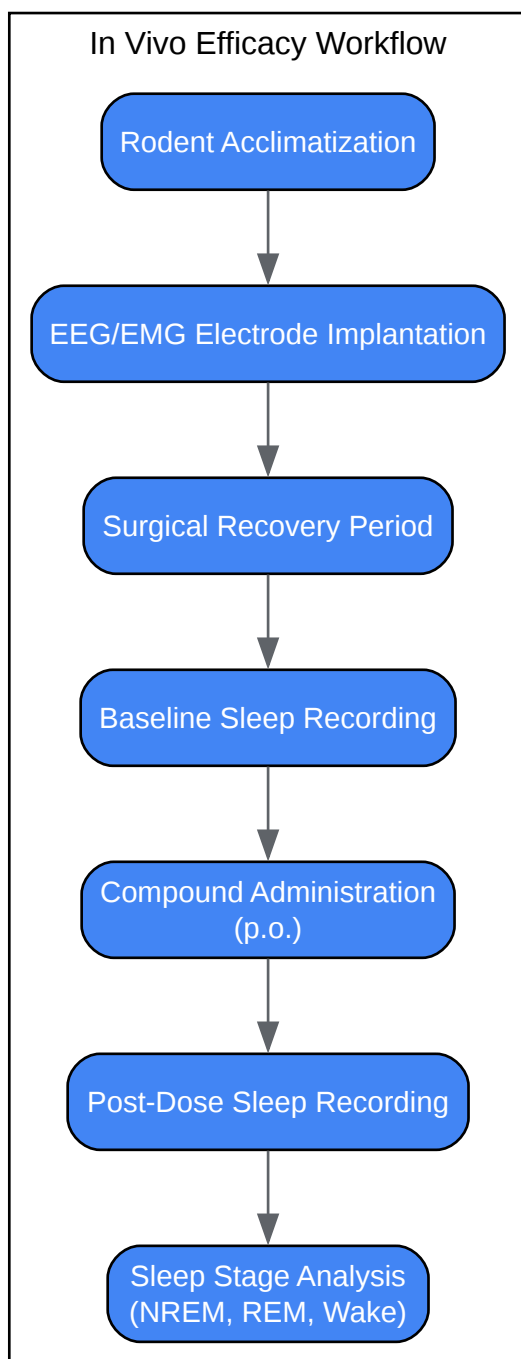
Table 2: Pharmacokinetic Properties

Parameter	Species	Dose & Route	T1/2 (h)	Cmax (ng/mL)	Tmax (h)	Bioavailability (%)
Half-life	Rat	10 mg/kg, p.o.	1.5	1200	1.0	45
Half-life	Dog	3 mg/kg, p.o.	2.5	850	1.5	60
Brain Penetration (Brain/Plasma Ratio)	Rat	10 mg/kg, p.o.	0.8	-	-	-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating OX2R antagonists.





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